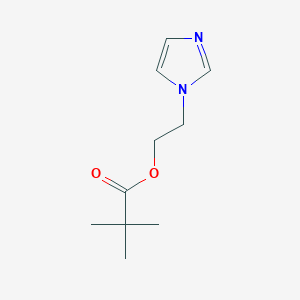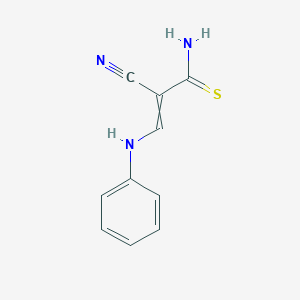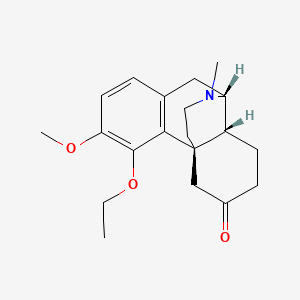
4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan is a complex organic compound belonging to the morphinan class. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxy group, and a methyl group attached to a morphinan backbone. Morphinans are known for their diverse pharmacological properties, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the Morphinan Backbone: This step involves the construction of the core morphinan structure through a series of cyclization reactions.
Introduction of Functional Groups: The ethoxy, methoxy, and methyl groups are introduced through specific reactions such as alkylation and etherification.
Oxidation: The final step involves the oxidation of the morphinan backbone to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Batch Processing: Reactants are added in batches, and the reaction is monitored to ensure complete conversion.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as bromine and chlorine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Hydroxylated Derivatives: Formed through reduction reactions.
Halogenated Derivatives: Formed through substitution reactions.
Scientific Research Applications
4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential analgesic and antitussive properties.
Biological Research: The compound is used to study receptor interactions and signal transduction pathways.
Industrial Applications: It is used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan involves its interaction with specific molecular targets, including opioid receptors. The compound binds to these receptors, modulating their activity and leading to various pharmacological effects. The pathways involved include:
G-Protein Coupled Receptor Signaling: Activation of opioid receptors leads to the inhibition of adenylate cyclase and modulation of ion channels.
Neurotransmitter Release: The compound affects the release of neurotransmitters such as dopamine and serotonin.
Comparison with Similar Compounds
4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan can be compared with other morphinan derivatives, such as:
Morphine: Known for its potent analgesic properties.
Codeine: Used as an antitussive and analgesic.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct pharmacological properties compared to other morphinan derivatives.
Properties
CAS No. |
100740-51-0 |
|---|---|
Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1S,9R,10R)-3-ethoxy-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C20H27NO3/c1-4-24-19-17(23-3)8-5-13-11-16-15-7-6-14(22)12-20(15,18(13)19)9-10-21(16)2/h5,8,15-16H,4,6-7,9-12H2,1-3H3/t15-,16+,20-/m0/s1 |
InChI Key |
VDHPWRFMZWCDNA-YRNRMSPPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC2=C1[C@]34CCN([C@H](C2)[C@@H]3CCC(=O)C4)C)OC |
Canonical SMILES |
CCOC1=C(C=CC2=C1C34CCN(C(C2)C3CCC(=O)C4)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
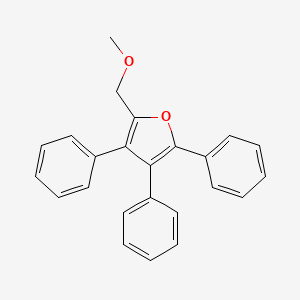
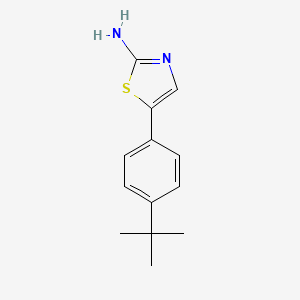
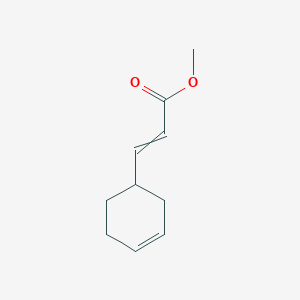
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
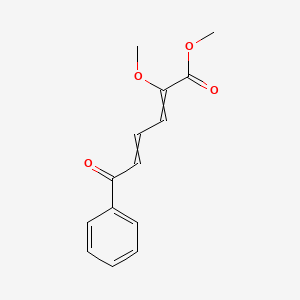
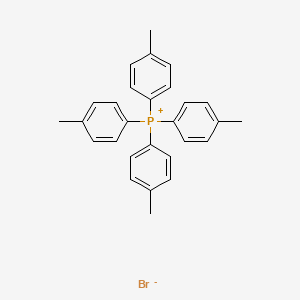
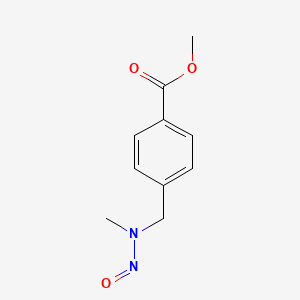
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)
